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Mechanism of Action: Dual-Site Binding

Get Quote

Cevipabulin's unique activity stems from its binding to two spatially independent sites on tubulin, as

revealed by X-ray crystallography [1]. The table below summarizes the roles of these two binding sites:

Binding Site  Location Functional Consequence Induced Morphology

Vinblastine Inter-dimer Acts as a microtubule stabilization Formation of linear

Site [2] [1] interface between agent (MSA): enhances longitudinal tubulin protofilaments
B1- and 02- interactions between tubulin dimers and their subsequent
tubulin [1] [2]. aggregation into irregular

The Seventh
Site [2] [1]

A novel site on a-
tubulin, at the
intra-dimer
interface between
02- and 2-
tubulin [1]

Acts as a microtubule
destabilization agent (MDA): pushes
the aT5 loop outward, making the
non-exchangeable GTP
exchangeable, which destabilizes
tubulin and leads to proteasomal
degradation [2] [1].

tubulin aggregates [2].

Prevents the adoption of
a straight conformation
and disrupts lateral
interactions between
protofilaments [2].
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The following diagram illustrates the proposed mechanism by which simultaneous binding at these two sites

leads to the formation of abnormal linear protofilaments:

Cevipabulin-Tubulin Complex

Binding at Vinblastine Site Binding at Seventh Site
(B-tubulin, inter-dimer interface) (a-tubulin, intra-dimer interface)
Enhanced longitudinal Disrupted lateral

interactions interactions

N

Formation of Abnormal
Linear Protofilaments

Click to download full resolution via product page

Proposed mechanism for cevipabulin-induced abnormal protofilaments.

Key Experimental Evidence and Protocols

The discovery of cevipabulin's unique mechanism was supported by several critical experiments.

Experimental Workflow for Mechanism Validation

The overall process to validate this mechanism involved multiple experimental techniques, as shown below:
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Experimental workflow for validating cevipabulin's mechanism of action.

Detailed Methodologies

e Crystallography for Binding Site Identification [1]

o Protocol: Tubulin was crystallized in a complex with the stathmin-like protein RB3 and tubulin
tyrosine ligase (T2R-TTL). Crystals were then soaked with cevipabulin.

o Data Collection: The crystal structure of the cevipabulin-tubulin complex was determined to a
resolution of 2.6 A.

o Analysis: The Fobs/Fcalc difference electron density map was analyzed, which unambiguously
revealed two cevipabulin molecules bound to the vinblastine site and the novel seventh site.

¢ Visualizing Abnormal Structures [2]

o Immunofluorescence: Treated cells were fixed and stained with anti-tubulin antibodies to
visualize the morphology of cellular microtubules and aggregates using fluorescence
microscopy.

o Transmission Electron Microscopy (TEM): This technique was used to directly observe the
formation of linear tubulin protofilaments and their subsequent aggregation into irregular
tubulin aggregates in vitro, providing visual confirmation of the abnormal polymerization.

¢ Functional Validation Experiments [2]

o Competition Binding Assays: These assays confirmed that binding to both sites is necessary
for the unique morphological effect.

o Site-Directed Mutagenesis: A specific mutation in a-tubulin (aY224G), which is located at the
seventh site, was generated. Experiments with this mutant proved that binding to the seventh
site is essential for inducing the abnormal protofilament polymerization.

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://www.smolecule.com/products/s548461?utm_src=pdf-body-img
https://www.smolecule.com/products/s548461?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8133757/
https://www.smolecule.com/products/s548461?utm_src=pdf-body
https://www.smolecule.com/products/s548461?utm_src=pdf-body
https://www.smolecule.com/products/s548461?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38050908/
https://pubmed.ncbi.nlm.nih.gov/38050908/
https://www.smolecule.com/products/s548461?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Quantitative Biological Data

Cevipabulin exhibits potent cellular activity, as summarized in the table below:

Experimental Detail /

Assay Type Cell Line | Context Result / ICso Value Note
In Vitro Various human tumor cell 18 - 40 nM 72-hour exposure
Cytotoxicity [3] lines (e.g., ovarian, breast,
prostate)
In Vitro HelLa (human cervical 40 nM 72-hour exposure
Cytotoxicity [3] adenocarcinoma)
In Vivo Antitumor  Mice with LoVo human Dose-dependent 15-20 mg/kg,
Activity [3] colon adenocarcinoma tumor growth administered
xenografts inhibition intravenously every 4
days for 4 cycles.
In Vivo Mice with U87-MG human Active by both 25 mg/kg
Administration [3] glioblastoma xenografts intravenous (i.v.) and

oral (p.o.) routes

Research Significance and Future Directions

Cevipabulin induces a previously undefined tubulin morphology through the interactive cellular effect of its

dual-site binding [2]. This mechanism provides deep insight into tubulin dynamic instability.

e Overcoming Resistance: Since most clinical tubulin inhibitors target -tubulin, overexpression of
specific B-tubulin isoforms is a common resistance mechanism [1]. The discovery of a novel and
"druggable” site on a-tubulin opens a promising avenue for developing a new generation of
antimicrotubule agents that could potentially overcome this resistance [1].

e Tubulin Degraders: The binding at the seventh site is responsible for cevipabulin's ability to induce
proteasome-dependent tubulin degradation [1]. This positions tubulin degraders targeting this site
as a novel strategic approach in anticancer drug development.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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